molecular formula C16H15N3O3S B2852868 N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1351620-31-9

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Cat. No.: B2852868
CAS No.: 1351620-31-9
M. Wt: 329.37
InChI Key: RYJMBBRMXKYXEI-UHFFFAOYSA-N
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Description

N-[5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methylthiophen-2-yl group. The oxadiazole ring is linked to a propanamide moiety, which is further substituted at position 2 with a phenoxy group. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene and phenoxy groups may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMBBRMXKYXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the formation of the thiophene and oxadiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann reaction . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings could play a role in binding to the active site of enzymes or interacting with cellular membranes .

Comparison with Similar Compounds

Substituent Variations in Oxadiazoles

OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide)

  • Structure : Features a 4-chlorophenyl substituent on the oxadiazole and a pentanamide side chain.
  • Properties : Molecular weight 279.72 g/mol; demonstrated moderate antimicrobial activity against Staphylococcus aureus .

Compound 7l (3-({5-[(2-Amino-1,3-thiazol-4-yl) methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide)

  • Structure : Contains a thiazole-methyl group and sulfanyl linkage.
  • Properties : Yield 80%, melting point 177–178°C; the ethoxyphenyl group may improve solubility .
  • Comparison: The sulfanyl bridge in 7l introduces a flexible spacer, contrasting with the rigid phenoxy group in the target compound, which may affect conformational stability.

Thiadiazole and Triazole Analogues

Thiadiazole Derivatives

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

  • Structure : Thiadiazole core with a methoxybenzyl group; molecular weight 351.43 g/mol.

5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine

  • Structure : Allylamine-substituted thiadiazole with a methylphenyl group.
  • Properties : ZINC ID 2331301; the allyl group may enhance reactivity in click chemistry .

Triazole Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-thiones [7–9]

  • Structure : Triazole core with sulfonyl and difluorophenyl groups.
  • Spectral Data : Absence of C=O bands (IR) confirms cyclization; tautomeric forms influence stability .

Table 2: Spectral Data Comparison

Compound Type IR Absorption Bands (cm⁻¹) Key NMR Signals (1H/13C)
Target Compound N-H (~3300), C-O (phenoxy, ~1250) Aromatic protons (δ 7.0–8.0)
Triazole [7–9] C=S (~1250), N-H (~3278–3414) Thione C=S (δ ~170 ppm, 13C)
OZE-III N-H (~3300), C-Cl (~750) Chlorophenyl C-Cl (δ ~110 ppm)

Biological Activity

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiophene ring, an oxadiazole ring, and a phenoxypropanamide moiety. The synthesis typically involves multiple steps, including the formation of the thiophene and oxadiazole rings through established reactions such as the Gewald reaction and Paal-Knorr synthesis.

Synthetic Routes

StepReaction TypeKey Reagents
1Formation of thiophene ringGewald reaction
2Formation of oxadiazole ringPaal-Knorr synthesis
3Coupling with phenoxypropanamideVarious coupling agents

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity in the nanomolar range against several types of cancer cells, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AHT-2950
Compound BM2175
Compound CMCF7100

These compounds often disrupt the cell cycle at the G2/M phase and interfere with microtubule dynamics by binding to β-tubulin, leading to apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The oxadiazole ring may facilitate binding to nucleic acids or proteins involved in cell signaling pathways. Additionally, the thiophene moiety can enhance lipophilicity, aiding in membrane penetration and target interaction.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a derivative of this compound in chick chorioallantoic membrane (CAM) assays. Results indicated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
  • Neuroprotective Properties : Another investigation explored the potential neuroprotective effects against tauopathies. The compound's ability to modulate tau protein aggregation was assessed using in vitro models, showing promise for treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the standard synthetic routes for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide?

  • Methodological Answer : Synthesis typically involves two key steps:

Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Acylation : Coupling the oxadiazole intermediate with 2-phenoxypropanoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
Critical Parameters :

  • Temperature (60–80°C for cyclization; 0–25°C for acylation).
  • Solvent polarity (polar aprotic solvents enhance acylation efficiency).
  • Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C-NMR : Identify protons adjacent to the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and carbonyl groups (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    Example Data :
TechniqueKey Peaks/FeaturesReference
¹H-NMRδ 2.5 ppm (CH₃ of 4-methylthiophen)
¹³C-NMRδ 165.2 ppm (C=O of oxadiazole)
IR1695 cm⁻¹ (amide C=O)

Q. What are the stability considerations under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat at 40–60°C for 1 week; assess decomposition products using LC-MS.
    Key Findings :
  • Stable in neutral pH; hydrolyzes in strongly acidic/basic conditions (cleavage of oxadiazole ring) .
  • Degrades >50°C, forming phenolic byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Temperature, solvent (DMF vs. CH₂Cl₂), and molar ratios (1:1.2 for acylation).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, DMF, 1:1.5 ratio increases yield to ~85%) .
    Table: Optimization Results
ConditionYield (%)Purity (HPLC)Reference
DMF, 70°C, 1:1.585>98%
CH₂Cl₂, 25°C, 1:1.27295%

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

Purity Validation : Ensure >95% purity via HPLC; impurities (e.g., unreacted intermediates) may skew bioactivity .

Structural Confirmation : Use X-ray crystallography to verify the absence of polymorphic forms .

Assay Standardization : Compare activities in uniform assays (e.g., IC₅₀ in enzyme inhibition vs. cell-based models) .

Q. What computational methods predict the compound's bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina; validate with MD simulations .
    Example Prediction :
  • High TPSA (>90 Ų) correlates with poor blood-brain barrier permeability, limiting CNS applications .

Q. How to design derivatives to enhance pharmacological properties?

  • Methodological Answer : Focus on structural modifications:
  • Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .
  • Phenoxy Moiety : Replace with bioisosteres (e.g., thiophene) to modulate lipophilicity .
    Table: Derivative Design Strategies
Modification SiteStrategyExpected OutcomeReference
4-MethylthiophenHalogenation (-Cl, -F)Enhanced cytotoxicity
Propanamide ChainCyclization to pyrazolineImproved solubility

Q. What in vitro models are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM suggests potency) .
  • Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC ≤ 25 µg/mL) .
  • Enzyme Inhibition : LOX or BChE inhibition assays (IC₅₀ measured via spectrophotometry) .

Q. How to analyze reaction mechanisms in its synthesis?

  • Methodological Answer :
  • Kinetic Studies : Monitor cyclization via in-situ IR to track carbonyl disappearance .
  • Isolation of Intermediates : Trap intermediates (e.g., thiosemicarbazide) for NMR characterization .
  • DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., cyclization energy barrier ~25 kcal/mol) .

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